molecular formula C19H19N3O6 B2466215 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 941997-76-8

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2466215
CAS RN: 941997-76-8
M. Wt: 385.376
InChI Key: PKEZEQMNICVHTM-UHFFFAOYSA-N
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Description

The compound “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains multiple methoxy groups (OCH3) and a benzamide group (C6H5CONH2) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, benzamide group, and methoxy groups. The 1,3,4-oxadiazole ring is known to participate in various chemical reactions . The benzamide group could potentially undergo hydrolysis, and the methoxy groups could be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar 1,3,4-oxadiazole ring and benzamide group could influence its solubility in different solvents. The methoxy groups could potentially increase its lipophilicity .

Scientific Research Applications

Antimicrobial Applications

1,3,4-Oxadiazole derivatives have demonstrated significant in vitro antimicrobial efficacy against pathogenic bacteria and fungi, including both Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. Some compounds within this class exhibited broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria, suggesting their potential as therapeutic agents in combating microbial infections (L. H. Al-Wahaibi et al., 2021).

Anti-proliferative (Anticancer) Properties

These compounds have also shown promising anti-proliferative activity against a variety of cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer. The research indicates that certain 1,3,4-oxadiazole derivatives can induce significant inhibitory effects on cancer cell growth, highlighting their potential application in cancer therapy (L. H. Al-Wahaibi et al., 2021).

Antioxidant Activity

Moreover, new derivatives bearing the 1,3,4-oxadiazole structure have been synthesized and evaluated for their antioxidant properties. Some of these compounds demonstrated significant free-radical scavenging ability, suggesting their utility as antioxidants. This activity is valuable for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (R. M. Shakir et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withThymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of this enzyme can lead to a decrease in DNA synthesis and cell proliferation, making it a potential target for anticancer drugs .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEZEQMNICVHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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